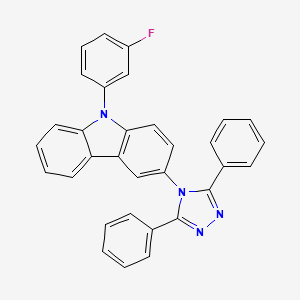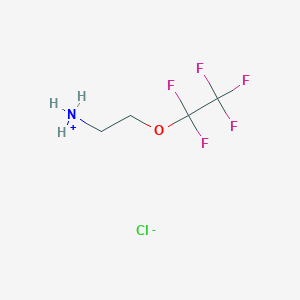![molecular formula C14H16BrNO3S B11824724 (1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11824724.png)
(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[410]heptane-6-carbaldehyde is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of a suitable bicyclic precursor, followed by the introduction of the 4-methylbenzenesulfonyl group. The final step involves the formation of the carbaldehyde group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include carboxylic acids, hydrogenated derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[410]heptane-6-carbaldehyde is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity, allowing it to bind to and modify various biological molecules. This interaction can lead to changes in cellular pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic azabicycloheptane derivatives with different substituents, such as:
- (1S,6S)-1-chloro-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde
- (1S,6S)-1-bromo-3-(4-methoxybenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde
Uniqueness
The uniqueness of (1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the bromine atom and the sulfonyl group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H16BrNO3S |
|---|---|
Molecular Weight |
358.25 g/mol |
IUPAC Name |
(1S,6S)-1-bromo-3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde |
InChI |
InChI=1S/C14H16BrNO3S/c1-11-2-4-12(5-3-11)20(18,19)16-7-6-13(10-17)8-14(13,15)9-16/h2-5,10H,6-9H2,1H3/t13-,14+/m0/s1 |
InChI Key |
YJCTYEFDJGMAQN-UONOGXRCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@]3(C[C@]3(C2)Br)C=O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC3(C2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



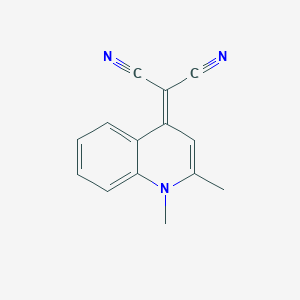


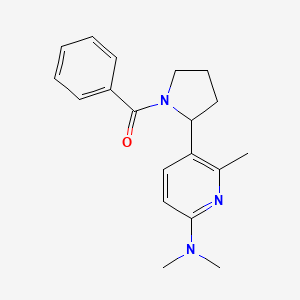

![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)
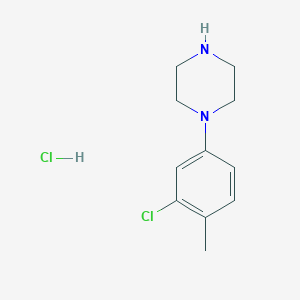
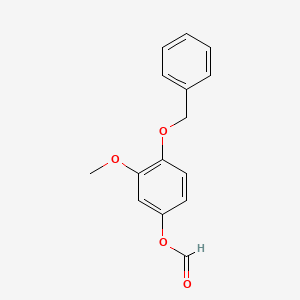
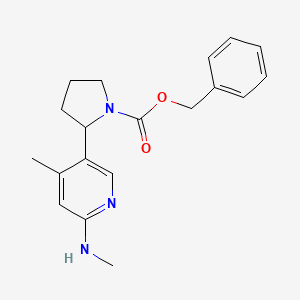
![({5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)(tert-butyl)amine](/img/structure/B11824699.png)
